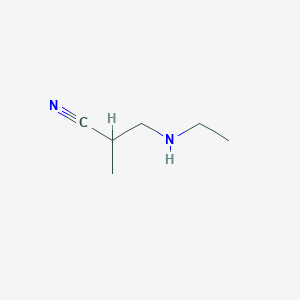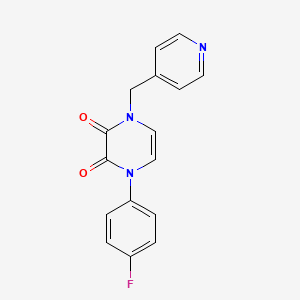
Ethyl-4-((2-Fluorbenzyl)amino)-8-methyl-2-oxo-1,2-dihydrochinolin-3-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-((2-fluorobenzyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C20H19FN2O3 and its molecular weight is 354.381. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-((2-fluorobenzyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-((2-fluorobenzyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Anwendung: Ethyl-4-((2-Fluorbenzyl)amino)-8-methyl-2-oxo-1,2-dihydrochinolin-3-carboxylat kann aufgrund seiner einzigartigen Fluoreszenzeigenschaften als fluoreszierende Sonde dienen. Forscher können es verwenden, um Zellstrukturen zu visualisieren, die Enzymaktivität zu überwachen oder bestimmte Moleküle in lebenden Systemen zu verfolgen .
- Anwendung: this compound könnte eine Rolle im Quantencomputing spielen. Quantencomputer nutzen Quanten-Zustände (wie Superposition und Verschränkung), um komplexe Berechnungen exponentiell schneller als klassische Computer durchzuführen. Forscher erforschen neuartige Moleküle wie dieses für ihr Potenzial in Quantenalgorithmen und Qubit-Manipulation .
- Anwendung: this compound könnte zur Entwicklung glasiger Gele beitragen. Das Verständnis seiner Eigenschaften könnte die Gestaltung robuster, flüssigkeitshaltiger Materialien für verschiedene Anwendungen verbessern, wie z. B. Schutzbeschichtungen oder biomedizinische Geräte .
Fluoreszierende Sonden in Biologie und Chemie
Quantentechnologie und Quantencomputer
Materialwissenschaften und Glasige Gele
Eigenschaften
CAS-Nummer |
1251670-89-9 |
|---|---|
Molekularformel |
C20H19FN2O3 |
Molekulargewicht |
354.381 |
IUPAC-Name |
ethyl 4-[(2-fluorophenyl)methylamino]-8-methyl-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C20H19FN2O3/c1-3-26-20(25)16-18(22-11-13-8-4-5-10-15(13)21)14-9-6-7-12(2)17(14)23-19(16)24/h4-10H,3,11H2,1-2H3,(H2,22,23,24) |
InChI-Schlüssel |
RCANLLPWKFFKFQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=CC=CC(=C2NC1=O)C)NCC3=CC=CC=C3F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B2588184.png)
![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(2-phenylacetamido)thiophene-3-carboxamide](/img/structure/B2588185.png)
![methyl 2-[N-(cyanomethyl)-1-(2,2-dimethylcyclohexyl)formamido]acetate](/img/structure/B2588186.png)
![4-hydroxy-6-methyl-3-[(1E)-[2-(3-nitrophenyl)hydrazin-1-ylidene]methyl]-2H-pyran-2-one](/img/structure/B2588188.png)
![3-amino-N-[(oxolan-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2588194.png)
![Ethyl 3-[(4-fluorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2588195.png)


![2-(2-Chloro-6-fluorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2588200.png)
![N-(4-acetylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2588202.png)
![3-Aminobicyclo[1.1.1]pentan-1-ol](/img/structure/B2588203.png)
![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide](/img/structure/B2588205.png)
![1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one](/img/structure/B2588206.png)
